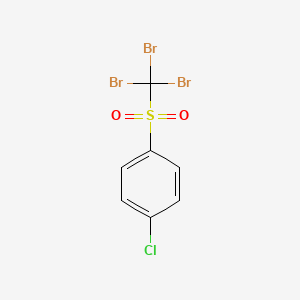![molecular formula C27H40N2O2 B14688439 Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate CAS No. 29474-08-6](/img/structure/B14688439.png)
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is a complex organic compound that features a naphthalene ring, a piperidine ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, such as 1-naphthalen-2-yl-ethylamine.
Incorporation of the Piperidine Ring: The naphthalene derivative is then reacted with a piperidine derivative under controlled conditions to form the intermediate compound.
Addition of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperidine ring can interact with protein receptors. The carbamate group may inhibit enzymes by forming covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalen-2-yl-ethylamine
- 2-(naphthalen-1-yl)pyridine
- N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide
Uniqueness
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is unique due to its combination of a naphthalene ring, a piperidine ring, and a carbamate group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29474-08-6 |
|---|---|
Formule moléculaire |
C27H40N2O2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
ethyl N-(2-naphthalen-1-yl-6-piperidin-1-yl-2-propan-2-ylhexyl)carbamate |
InChI |
InChI=1S/C27H40N2O2/c1-4-31-26(30)28-21-27(22(2)3,17-8-11-20-29-18-9-5-10-19-29)25-16-12-14-23-13-6-7-15-24(23)25/h6-7,12-16,22H,4-5,8-11,17-21H2,1-3H3,(H,28,30) |
Clé InChI |
NYXOUALJQDOGQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC(CCCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


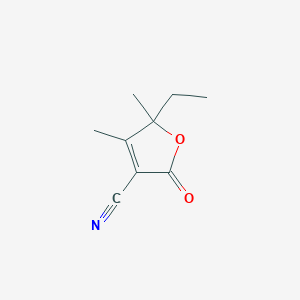
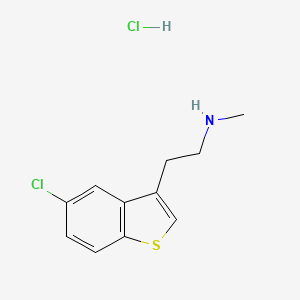
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

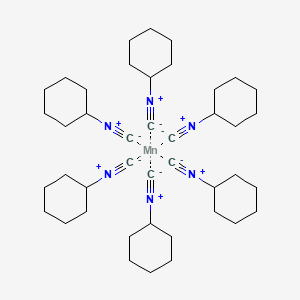
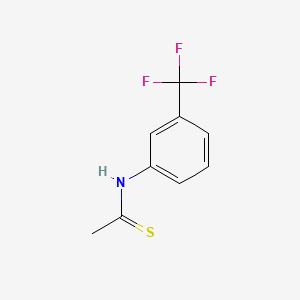
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
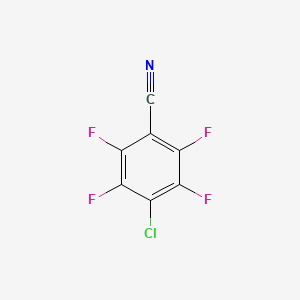

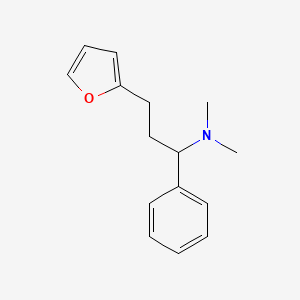
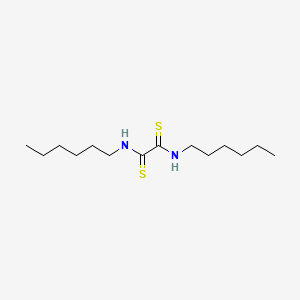
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
